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Compound of Interest

2-Thiazolecarbamic acid, ethyl
Compound Name:

ester
CAS No.: 3673-34-5
Cat. No.: B3351517

Get Quote

Executive Summary & Compound Identity

2-Thiazolecarbamic acid ethyl ester (CAS: 3673-34-5) is a critical heterocyclic intermediate
used in the synthesis of agrochemicals (e.g., fungicides) and pharmaceuticals (e.g.,
anthelmintics).[1] Unlike its structural analog ethyl 2-amino-4-thiazolecarboxylate, this
compound features a carbamate moiety directly attached to the C2 position of the thiazole ring.

[1]

Understanding its solubility profile is the rate-limiting step for optimizing purification
(crystallization) and reaction yield.[1] This guide provides a predictive solubility landscape,
validated experimental protocols for data generation, and the thermodynamic framework
required for process scale-up.[1]
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Property Data

IUPAC Name Ethyl N-(1,3-thiazol-2-yl)carbamate
CAS Number 3673-34-5

Molecular Formula CeHsN202S

Molecular Weight 172.21 g/mol

Thiazole ring (Basic N, S), Carbamate (-NH-CO-

Key Functional Groups
O-Et)

Predicted LogP ~1.2 - 1.5 (Moderate Lipophilicity)

Solubility Landscape & Solvent Selection Strategy

Based on the structural pharmacophore (H-bond donor: Amide NH; H-bond acceptor: Thiazole
N, Carbonyl O), the solubility behavior follows a distinct "Polarity-Protic" dependency.[1]

Predicted Solubility Profile

The following classification guides solvent selection for extraction and crystallization processes.
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Solvent Class

Solvents

Solubility Rating

Mechanistic
Rationale

Dipolar Aprotic

DMSO, DMF, DMAc

Very High

Strong interaction with
the carbamate dipole;
disrupts
intermolecular H-
bonding.[1]

Polar Protic

Methanol, Ethanol,

Isopropanol

High

Solvation via H-
bonding with the
thiazole nitrogen and
carbamate carbonyl.
[1] Solubility increases
significantly with

Temperature (

)-[1]

Polar Aprotic

Acetone, Ethyl
Acetate, THF

Moderate to High

Good solubility; ideal
for reaction media and
solvent evaporation
steps.[1]

Aromatic

Toluene, Xylene

Moderate (T-
dependent)

Poor solubility at low
; good at high

.[1] Ideal for cooling

crystallization.

Chlorinated

DCM, Chloroform

High

Excellent solvation,
but industry is moving
away due to toxicity
(green chemistry

constraints).[1]

Non-Polar

n-Hexane, n-Heptane,

Cyclohexane

Very Low

Ideal Anti-Solvents.
The compound is too

polar to dissolve in
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aliphatic

hydrocarbons.[1]

Critical Process Insight: The "Toluene Effect”

For purification, Toluene is often the solvent of choice for this class of thiazoles.[1] The
compound exhibits a steep solubility curve in toluene (low at 20°C, high at 80°C), enabling
high-recovery cooling crystallization.[1] Alternatively, an Ethanol/Water or Ethyl
Acetate/Heptane system is recommended for anti-solvent crystallization.[1]

Experimental Protocol: Determination of Mole
Fraction Solubility

As specific equilibrium data tables are often proprietary, researchers must generate their own
solubility curves ("Solubility vs. T") to calculate the width of the metastable zone.[1]

Method: Static Equilibrium (Gravimetric)
Objective: Determine the mole fraction solubility (

) of the solute in pure solvents from 278.15 K to 323.15 K.

Step-by-Step Workflow

e Preparation: Add excess 2-Thiazolecarbamic acid ethyl ester to 50 mL of the target solvent
(e.g., Ethanol) in a double-jacketed glass vessel.

» Equilibration: Stir the suspension magnetically at the set temperature (

K) for 24 hours. Use a circulating water bath for thermal control.[1]

o Settling: Stop stirring and allow the phases to separate for 2—4 hours at constant

o Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 um
PTFE filter.[1]

e Quantification:
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o Transfer a known mass of supernatant (
) to a weighing dish.[1]

o Evaporate the solvent (vacuum oven at 40°C) until constant mass is achieved (
).

o Calculation:
Where

is the solute MW (172.[1]21) and

is the solvent MW.[1]

Self-Validating Check: Perform the experiment in triplicate. The Relative Standard Deviation
(RSD) must be

[1] If higher, extend the settling time to ensure no micro-crystals were aspirated.[1]

Thermodynamic Modeling (Data Analysis)

To design a crystallizer, you must correlate the experimental data.[1] The Modified Apelblat
Equation is the industry standard for this compound class due to its accuracy in non-ideal
solutions.[1]

Ell']he Modified Apelblat Model

¢ : Mole fraction solubility.[1][2]
o : Absolute temperature (Kelvin).[1][2]

o : Empirical parameters derived from regression analysis.
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Interpretation for Process Design:

o Parameter B: Related to the enthalpy of solution.[1] A large negative
indicates a steep solubility curve (good for cooling crystallization).[1]

o Fit Quality: Ensure

and RMSD

Thermodynamic Dissolution Functions

Using the van't Hoff analysis, calculate the driving forces:
e Enthalpy (

): Positive values indicate endothermic dissolution (solubility increases with
)[1]
e Entropy (

): Positive values indicate increased disorder upon dissolution.[1]

(Note: This linear form is valid over small temperature ranges).[1]

Visualization: Solubility Engineering Workflow

The following diagram illustrates the decision matrix for developing a purification process based
on solubility data.
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Caption: Workflow for selecting the optimal crystallization technique based on thermodynamic
solubility modeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b3351517?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3351517?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

